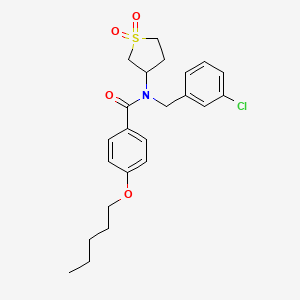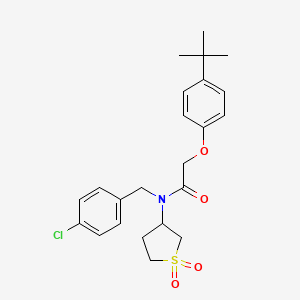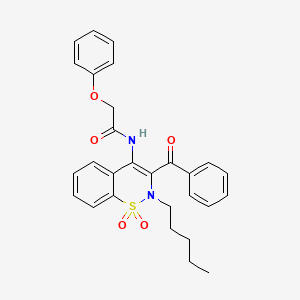![molecular formula C21H13N3O3S B11589619 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11589619.png)
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a unique combination of imidazo[2,1-b][1,3]thiazole and chromene moieties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step reactions. One common method includes the reaction of 2-aminothiazoles with α-halocarbonyl compounds to form the imidazo[2,1-b][1,3]thiazole core . This is followed by the coupling of the imidazo[2,1-b][1,3]thiazole derivative with a chromene carboxamide precursor under specific conditions, such as heating in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[2,1-b][1,3]thiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated solvents and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Levamisole: An imidazo[2,1-b][1,3]thiazole derivative known for its immunomodulatory and anticancer properties.
Benzothiazole derivatives: Known for their antimicrobial and anticancer activities.
Imidazo[2,1-b][1,3]thiazole derivatives: Various derivatives have been studied for their broad range of biological activities.
Uniqueness
N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its combined imidazo[2,1-b][1,3]thiazole and chromene structures, which confer distinct biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C21H13N3O3S |
|---|---|
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C21H13N3O3S/c25-19(16-11-14-4-1-2-7-18(14)27-20(16)26)22-15-6-3-5-13(10-15)17-12-24-8-9-28-21(24)23-17/h1-12H,(H,22,25) |
InChI-Schlüssel |
YFCQOEROKCBOID-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC(=C3)C4=CN5C=CSC5=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-(4-bromophenyl)-1-(2-ethoxy-2-oxoethyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11589541.png)

![3-[1-(3-acetylphenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11589550.png)
![(5E)-5-(3-chlorobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11589553.png)
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-4-(pyrrolidin-1-yl)aniline](/img/structure/B11589563.png)
![allyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11589571.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-5-[(dimethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11589574.png)
![(5E)-3-(3-chlorophenyl)-5-[4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione](/img/structure/B11589579.png)

![4-(5,6-dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-N,N-dimethylaniline](/img/structure/B11589590.png)
![(4Z)-2-(4-bromo-2-methylphenyl)-5-methyl-4-{[(5-methyl-2,1,3-benzothiadiazol-4-yl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11589596.png)
![(5Z)-5-[3-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-ethyl-2-thioxoimidazolidin-4-one](/img/structure/B11589602.png)
![methyl 7-[3-(1H-imidazol-1-yl)propyl]-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11589626.png)

